Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate
Overview
Description
Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is an organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a butanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is a complex organic compound It belongs to the class of organic compounds known as sulfonylanilines . These compounds are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes.
Mode of Action
The presence of the benzyloxy group suggests potential interactions at the benzylic position . This could result in changes to the energy state of the molecule, potentially influencing its interactions with its targets .
Biochemical Pathways
Sulfonylanilines, a class of compounds to which this molecule belongs, are known to interact with various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting butanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling of the protected amine with the ester: This step involves the reaction of the benzyloxycarbonyl-protected amine with the tert-butyl ester under conditions that promote amide bond formation, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used to remove the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free amine derivatives.
Substitution: Substituted products with various functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobutanoate: Lacks the benzyloxycarbonyl protecting group, making it less versatile in peptide synthesis.
Benzyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate: Contains a benzyl ester group instead of a tert-butyl ester, which can affect its reactivity and stability.
Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)butanoate: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is unique due to its combination of a tert-butyl ester and a benzyloxycarbonyl-protected amine. This dual functionality allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-8-12-18(4)16(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEHIJCLHUCWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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